4-Iodo-3-methoxybenzylamine hydrochloride
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Overview
Description
4-Iodo-3-methoxybenzylamine hydrochloride is an organic compound with the molecular formula C8H11ClINO. It is a derivative of benzylamine, where the benzyl group is substituted with iodine at the 4-position and a methoxy group at the 3-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxybenzylamine hydrochloride typically involves the iodination of 3-methoxybenzylamine. One common method includes the reaction of 3-methoxybenzylamine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include 4-iodo-3-methoxybenzaldehyde and 4-iodo-3-methoxybenzoic acid.
Reduction Reactions: Products include 4-iodo-3-methoxybenzylamine derivatives.
Scientific Research Applications
4-Iodo-3-methoxybenzylamine hydrochloride is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-Iodo-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
3-Iodo-4-methoxybenzylamine: Similar structure but with the iodine and methoxy groups swapped.
Uniqueness
4-Iodo-3-methoxybenzylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where precise control over molecular structure is crucial.
Properties
IUPAC Name |
(4-iodo-3-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEFQYYEKCIWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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